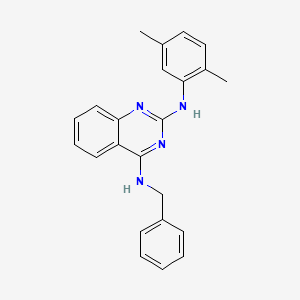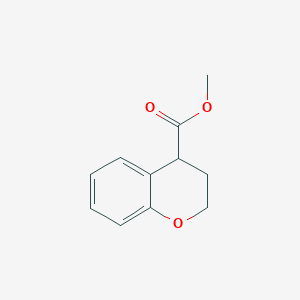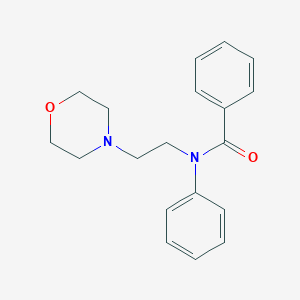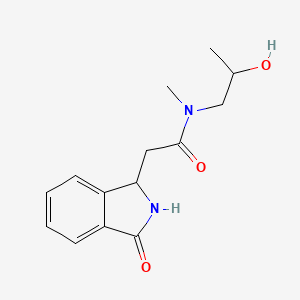![molecular formula C12H11ClN4O2 B7410362 5-chloro-N-[1-(3-nitrophenyl)ethyl]pyrimidin-2-amine](/img/structure/B7410362.png)
5-chloro-N-[1-(3-nitrophenyl)ethyl]pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-[1-(3-nitrophenyl)ethyl]pyrimidin-2-amine is a heterocyclic compound that contains a pyrimidine ring substituted with a chloro group at the 5-position and an amine group at the 2-position The compound also features a 3-nitrophenyl group attached to the nitrogen atom of the amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[1-(3-nitrophenyl)ethyl]pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Chlorination: The pyrimidine ring is then chlorinated at the 5-position using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Amination: The 2-position of the pyrimidine ring is aminated using ammonia or an amine derivative.
Attachment of the 3-nitrophenyl Group: The final step involves the attachment of the 3-nitrophenyl group to the nitrogen atom of the amine group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-N-[1-(3-nitrophenyl)ethyl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The chloro group at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C)
Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Reduction: Formation of 5-amino-N-[1-(3-nitrophenyl)ethyl]pyrimidin-2-amine
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used
Applications De Recherche Scientifique
5-chloro-N-[1-(3-nitrophenyl)ethyl]pyrimidin-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential anticancer, antiviral, or antibacterial properties.
Biological Studies: It can be used to study the interactions of pyrimidine derivatives with biological targets such as enzymes or receptors.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-chloro-N-[1-(3-nitrophenyl)ethyl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-chloro-N-[1-(3-methylphenyl)ethyl]pyrimidin-2-amine
- 5-chloro-N-[1-(3-aminophenyl)ethyl]pyrimidin-2-amine
- 5-chloro-N-[1-(3-hydroxyphenyl)ethyl]pyrimidin-2-amine
Uniqueness
5-chloro-N-[1-(3-nitrophenyl)ethyl]pyrimidin-2-amine is unique due to the presence of the nitro group, which can undergo various chemical transformations, providing versatility in chemical synthesis. The nitro group also imparts specific electronic properties to the compound, making it useful in various applications.
Propriétés
IUPAC Name |
5-chloro-N-[1-(3-nitrophenyl)ethyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O2/c1-8(16-12-14-6-10(13)7-15-12)9-3-2-4-11(5-9)17(18)19/h2-8H,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBXSKJTSPFTGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])NC2=NC=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(Boc-amino)bicyclo[2.2.1]heptan-2-one](/img/structure/B7410280.png)


![2-Amino-3-[4-(propan-2-yloxy)phenyl]propanoic acid hydrochloride](/img/structure/B7410297.png)

![(2E)-6-benzyl-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B7410325.png)

![4-amino-N-[[2-chloro-6-(difluoromethoxy)phenyl]methyl]-2-cyclopropylpyrimidine-5-carboxamide](/img/structure/B7410329.png)
![2-cyclopropylsulfonyl-1-[(3R)-3-methoxypyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B7410335.png)
![N-[(4-cyano-2-fluorophenyl)methyl]-4-morpholin-4-ylpyridine-2-carboxamide](/img/structure/B7410336.png)
![2-methyl-4-[4-(1,3-thiazol-2-yl)piperidin-1-yl]-1H-pyrimidin-6-one](/img/structure/B7410343.png)
![3-[[1-(2,6-Difluorophenyl)pyrazol-3-yl]methyl]-5-(4-ethoxyoxan-4-yl)-1,2,4-oxadiazole](/img/structure/B7410357.png)
![Methyl 2-[[2-(1-acetylazetidin-3-yl)oxyacetyl]amino]-4-bromobenzoate](/img/structure/B7410363.png)

